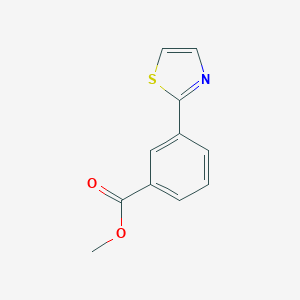

Methyl 3-thiazol-2-yl-benzoate

Descripción general

Descripción

Methyl 3-thiazol-2-yl-benzoate is a heterocyclic organic compound that features a thiazole ring attached to a benzoate ester. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-thiazol-2-yl-benzoate can be synthesized through several methods. One common approach involves the reaction of 3-thiazol-2-yl-benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminothiophenol with methyl 3-bromobenzoate under basic conditions can yield the desired thiazole derivative. This reaction often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure high purity of the final product.

Análisis De Reacciones Químicas

Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-(thiazol-2-yl)benzoic acid. This reaction is critical for generating bioactive carboxylic acid derivatives. Transesterification with alcohols (e.g., ethanol, isopropyl alcohol) produces alternative esters, such as ethyl 3-(thiazol-2-yl)benzoate, under catalytic acidic conditions .

Example Reaction Conditions:

Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position due to its electron-rich nature. Halogenation (e.g., bromination) and nitration are common:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br₂ in CH₃COOH, 50°C | 5-bromo-thiazole derivative | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro-thiazole derivative |

Nucleophilic Addition

The thiazole’s C-2 proton (pKa ~2.5) is acidic, enabling deprotonation and subsequent nucleophilic attacks. For example, alkylation with chloroacetamide yields N-substituted thiazole derivatives :

Mechanism:

-

Deprotonation with NaH.

-

Reaction with chloroacetamide in DMF.

Suzuki-Miyaura Coupling

The thiazole ring participates in palladium-catalyzed cross-coupling with aryl boronic acids. This reaction introduces aryl groups at the 4- or 5-positions, enhancing structural diversity :

Example:

-

Catalyst: Pd(PPh₃)₄.

-

Conditions: K₂CO₃, dioxane/water (3:1), 90°C.

Microwave-Assisted Reactions

Microwave irradiation accelerates thiazole functionalization, reducing reaction times from hours to minutes. For example, bromination under microwave conditions achieves 85% yield in 15 minutes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Methyl 3-thiazol-2-yl-benzoate and its derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds containing the thiazole ring can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus (<0.25 μg/mL), Escherichia coli (1–8 μg/mL), and Acinetobacter baumannii (1–4 μg/mL) .

Anticancer Properties

The compound has shown promising anticancer activity in various studies. It has been observed to induce apoptosis in cancer cell lines such as MDA-MB-231 (IC50 = 10 μM) and HCT116 (IC50 = 15 μM) . The mechanism involves the modulation of key proteins involved in cell cycle regulation and apoptosis.

Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The compound's unique structure allows it to exhibit pesticidal properties, making it a candidate for the development of new agrochemicals. Thiazole derivatives have been explored for their ability to combat plant pathogens, enhancing crop protection .

Material Science

Polymer Development

Due to its unique chemical properties, this compound is utilized in the synthesis of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Case Studies

-

Antimicrobial Efficacy Study

A study published in Nature highlighted the effectiveness of this compound against multidrug-resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics . -

Anticancer Research

Research conducted on thiazole derivatives indicated their ability to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins. This study emphasized the role of structural modifications in enhancing anticancer activity . -

Pesticidal Applications

A recent investigation into the pesticidal properties of thiazole derivatives revealed their effectiveness against various agricultural pests, supporting their use as eco-friendly alternatives to traditional pesticides .

Mecanismo De Acción

The mechanism of action of methyl 3-thiazol-2-yl-benzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The thiazole ring can also interact with DNA, potentially interfering with replication and transcription processes.

Comparación Con Compuestos Similares

Methyl 3-thiazol-2-yl-benzoate can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.

Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

Tiazofurin: An anticancer agent with activity against various tumor cell lines.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry.

List of Similar Compounds

- Sulfathiazole

- Ritonavir

- Tiazofurin

- Abafungin (antifungal)

- Meloxicam (anti-inflammatory)

Actividad Biológica

Methyl 3-thiazol-2-yl-benzoate is a heterocyclic organic compound characterized by the presence of a thiazole ring linked to a benzoate ester. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Structural Features :

- A five-membered thiazole ring containing sulfur and nitrogen.

- A benzoate ester group that may influence its reactivity and biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been investigated for its ability to inhibit the growth of various pathogenic microorganisms. The mechanism of action is believed to involve the inhibition of enzymes critical for microbial cell wall synthesis, leading to cell death.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.03125 μg/mL |

| Escherichia coli | 1–4 μg/mL |

| Candida albicans | 3.92–4.01 mM |

Anti-inflammatory Activity

This compound has also shown potential as an anti-inflammatory agent. It may exert its effects by modulating the activity of specific enzymes involved in inflammatory pathways, thus reducing inflammation in biological systems.

Anticancer Activity

The compound has been explored for its anticancer properties, particularly through its interactions with DNA and proteins. Research suggests that it may induce apoptosis in cancer cells by interfering with cellular replication processes.

Case Study: Anticancer Mechanism

A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent against certain types of cancer .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other thiazole derivatives, which also exhibit notable biological activities. The following table compares several related compounds:

Table 2: Comparison of Thiazole Derivatives

| Compound Name | Key Biological Activity |

|---|---|

| Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate | Antimicrobial |

| Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | Anticancer |

| Benzothiazole derivatives | Broad-spectrum antibacterial |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can inhibit enzymes involved in microbial growth and inflammatory responses.

- DNA Interaction : It may bind to DNA, disrupting replication and transcription processes.

- Apoptosis Induction : It can trigger programmed cell death in cancer cells through various signaling pathways.

Propiedades

IUPAC Name |

methyl 3-(1,3-thiazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)9-4-2-3-8(7-9)10-12-5-6-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIVASOYIRWGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596734 | |

| Record name | Methyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-63-1 | |

| Record name | Methyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.